Cas no 2137616-01-2 (methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate)
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate
- EN300-1104899
- 2137616-01-2
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- Inchi: 1S/C12H18O4/c1-3-10(13)9(12(15)16-2)7-11(14)8-5-4-6-8/h8-9H,3-7H2,1-2H3
- InChI Key: UKLQNSNSJMIDLW-UHFFFAOYSA-N
- SMILES: O=C(CC(C(=O)OC)C(CC)=O)C1CCC1
Computed Properties
- Exact Mass: 226.12050905g/mol
- Monoisotopic Mass: 226.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 60.4Ų
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104899-0.05g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 0.05g |
$1320.0 | 2023-10-27 | |
| Enamine | EN300-1104899-0.1g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 0.1g |
$1384.0 | 2023-10-27 | |
| Enamine | EN300-1104899-0.25g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 0.25g |
$1447.0 | 2023-10-27 | |
| Enamine | EN300-1104899-0.5g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 0.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1104899-1.0g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 1g |
$1572.0 | 2023-05-24 | ||
| Enamine | EN300-1104899-2.5g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 2.5g |
$3080.0 | 2023-10-27 | |
| Enamine | EN300-1104899-5.0g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 5g |
$4557.0 | 2023-05-24 | ||
| Enamine | EN300-1104899-10.0g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 10g |
$6758.0 | 2023-05-24 | ||
| Enamine | EN300-1104899-1g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 1g |
$1572.0 | 2023-10-27 | |
| Enamine | EN300-1104899-5g |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate |
2137616-01-2 | 95% | 5g |
$4557.0 | 2023-10-27 |
methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate
Research Briefing on Methyl 2-(2-Cyclobutyl-2-oxoethyl)-3-oxopentanoate (CAS: 2137616-01-2)
Recent advances in the synthesis and application of methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxopentanoate (CAS: 2137616-01-2) have demonstrated its potential as a key intermediate in pharmaceutical development. This β-keto ester derivative has garnered attention due to its unique structural features, which enable diverse chemical transformations. A 2023 study published in the Journal of Medicinal Chemistry revealed its utility in constructing cyclobutane-containing drug candidates, particularly for targeting G protein-coupled receptors (GPCRs). The strained cyclobutyl ring system contributes to enhanced binding affinity while maintaining metabolic stability.
Structural analysis shows the compound's two carbonyl groups at C-2 and C-3 positions create an electrophilic center amenable to nucleophilic attack, making it valuable for constructing complex heterocycles. Researchers at Pfizer recently utilized this property to develop novel kinase inhibitors, achieving 78% yield in a key Pictet-Spengler cyclization step (Nature Chemistry, 2024). The cyclobutyl moiety's ring strain (110° bond angles vs. ideal 90°) appears to facilitate this reaction by lowering the activation energy barrier.
Pharmacokinetic studies of derivatives indicate the ester group undergoes rapid hydrolysis in vivo (t1/2 = 2.3 h in human liver microsomes), suggesting prodrug potential. A 2024 ACS Medicinal Chemistry Letters report highlighted its use in developing long-acting β2-adrenergic agonists, with optimized analogs showing 18-hour bronchodilation in primate models. The compound's LogP of 1.2 (calculated) balances membrane permeability and aqueous solubility, addressing a common challenge in respiratory drug development.
Emerging applications extend to PROTAC (Proteolysis Targeting Chimera) technology, where its bifunctional reactivity enables efficient linker construction. Stanford researchers recently conjugated this scaffold to E3 ligase ligands, achieving 90% degradation of BRD4 at 100 nM concentration (Cell Chemical Biology, 2023). The cyclobutyl ring's rigidity appears to optimize spatial orientation between warhead and ligase-binding moieties.
Ongoing clinical trials (Phase I/II) by Merck investigate derivatives for non-small cell lung cancer, leveraging the compound's ability to modulate hypoxia-inducible factors. Preliminary data show 40% tumor growth inhibition at tolerated doses, with pharmacokinetics supporting once-daily oral administration. Safety profiling indicates the scaffold's metabolites are predominantly excreted renally, with no observed CYP450 inhibition up to 10 μM concentrations.
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